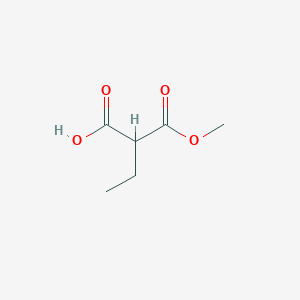

2-(Methoxycarbonyl)butanoic acid

Description

Contextualization within Organic Acid and Ester Chemistry

2-(Methoxycarbonyl)butanoic acid is a bifunctional organic compound, possessing both a carboxylic acid and a methyl ester functional group. nih.govchemspider.com This unique structural arrangement places it at the intersection of two fundamental classes of organic compounds: organic acids and esters. The carboxylic acid group (-COOH) imparts acidic properties to the molecule, allowing it to participate in reactions typical of acids, such as deprotonation to form a carboxylate salt. The methyl ester group (-COOCH₃), on the other hand, is a derivative of a carboxylic acid and is known for its role in a variety of organic transformations, including hydrolysis and transesterification. tsfx.edu.au

The presence of both functional groups on a relatively small carbon skeleton makes 2-(methoxycarbonyl)butanoic acid a versatile building block in organic synthesis. cymitquimica.com Its reactivity can be selectively directed towards either the acid or the ester moiety, enabling the construction of more complex molecular architectures. This dual functionality is a key feature in the design of specialty chemicals and intermediates for various applications. The chemistry of related butanoic acid derivatives is extensive, with research exploring their use as prodrugs and in the development of therapeutic agents. nih.gov For instance, derivatives of butyric acid have been investigated as histone deacetylase inhibitors for cancer therapy. nih.gov

Scientific Nomenclature and Structural Representation of 2-(Methoxycarbonyl)butanoic Acid

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(methoxycarbonyl)butanoic acid. nih.govchemspider.com This name precisely describes its molecular structure: a four-carbon butanoic acid chain where a methoxycarbonyl group (a methyl ester) is attached to the second carbon atom. It is also referred to by other synonyms such as 2-(methyl carboxy)butanoic acid. nih.govmolport.com

The structural and chemical identity of 2-(methoxycarbonyl)butanoic acid is defined by several key identifiers and properties, which are summarized in the table below.

| Identifier/Property | Value | Source |

| IUPAC Name | 2-methoxycarbonylbutanoic acid | nih.gov |

| CAS Number | 75970-22-8 | nih.govmolport.combiosynth.com |

| Molecular Formula | C₆H₁₀O₄ | cymitquimica.commolport.combiosynth.com |

| Molecular Weight | 146.14 g/mol | nih.govcymitquimica.combiosynth.com |

| SMILES | CCC(C(=O)O)C(=O)OC | molport.combiosynth.com |

| InChI Key | FIFFSYNZMURJCH-UHFFFAOYSA-N | nih.govmolport.com |

Historical Trajectories and Evolution of Research on Methoxycarbonyl Butanoic Acid Systems

While specific historical records detailing the initial synthesis and discovery of 2-(methoxycarbonyl)butanoic acid are not prominently documented, the evolution of research on related systems provides a broader context. The study of dicarboxylic acids and their monoesters is a well-established field within organic chemistry. The development of synthetic methodologies, such as the Grignard reaction for carboxylation or the asymmetric hydrogenation of precursors, has been crucial for accessing a wide array of substituted carboxylic acids like 2-methylbutanoic acid. wikipedia.org

Research into butanoic acid derivatives has gained momentum due to their interesting biological activities. For example, butyric acid prodrugs have been investigated for their potential in cancer treatment. nih.gov Furthermore, the synthesis of various esters, such as ethyl butanoate, which is known for its characteristic pineapple flavor, highlights the long-standing interest in preparing ester-containing molecules for various applications. tsfx.edu.auymdb.canih.gov The synthesis of such compounds often involves the esterification of a carboxylic acid with an alcohol, a fundamental reaction in organic chemistry. tsfx.edu.au The investigation of substituted butanoic acids, like (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, as selective enzyme inhibitors further illustrates the ongoing research efforts in this area. merckmillipore.com The synthesis of complex molecules often relies on the availability of versatile building blocks, a role that 2-(methoxycarbonyl)butanoic acid is well-suited to fill. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycarbonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFFSYNZMURJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75970-22-8 | |

| Record name | 2-(methoxycarbonyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxycarbonyl Butanoic Acid and Its Derivatives

Direct Synthesis Approaches to 2-(Methoxycarbonyl)butanoic Acid

The direct synthesis of 2-(Methoxycarbonyl)butanoic acid, a compound with the molecular formula C6H10O4, can be approached through several fundamental organic reactions that focus on constructing the key functional groups: the carboxylic acid and the methyl ester at the alpha position.

Esterification Reactions for the Formation of Methoxycarbonyl Groups

One of the most direct conceptual routes to forming the methoxycarbonyl group is through the selective esterification of a dicarboxylic acid precursor. This typically involves the Fischer esterification method, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. pearson.com

For the synthesis of a mono-ester like 2-(Methoxycarbonyl)butanoic acid, the precursor would be a substituted succinic acid. The reaction involves treating this dicarboxylic acid with methanol (B129727), often in the presence of a dehydrating agent or under conditions that favor mono-esterification. The selective mono-esterification of dicarboxylic acids can be achieved using specific catalysts, such as alumina, which has shown high selectivity for the formation of the monoester over the diester.

A general representation of this reaction is the esterification of a dicarboxylic acid with an alcohol to form an ester and water. youtube.com For instance, the reaction of butanedioic acid with methanol yields methyl butanoate. pearson.comyoutube.com In the case of 2-(Methoxycarbonyl)butanoic acid, the starting material would be ethylsuccinic acid.

Table 1: Fischer-Speier Esterification Overview

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Carboxylation and Alpha-Functionalization Strategies

Alternative strategies involve building the molecule by forming new carbon-carbon bonds, specifically by introducing a carboxyl or methoxycarbonyl group at the alpha-position of a butanoic acid framework.

Carboxylation of Grignard Reagents: A well-established method for creating carboxylic acids is the carboxylation of a Grignard reagent. libretexts.org This process would involve reacting a suitable organometallic precursor with carbon dioxide. To synthesize 2-(Methoxycarbonyl)butanoic acid via this route, one could start with an alpha-halo derivative of a butanoate ester, such as methyl 2-bromobutanoate. This halide could be converted into a Grignard reagent, which is then reacted with carbon dioxide to form the carboxylate salt. Subsequent acidic workup would yield the final product. The main limitation is the incompatibility of Grignard reagents with acidic protons or carbonyl groups present in the starting material. libretexts.org

Alpha-Functionalization: The development of methods for the direct, asymmetric α-functionalization of aldehydes and ketones has advanced significantly, primarily through aminocatalysis. nih.gov These methods allow for the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds at the alpha-carbon. nih.gov While often applied to aldehydes and ketones, related principles can be extended to carboxylic acid derivatives, enabling the introduction of functional groups at the α-position of a butanoic acid chain.

Enantioselective Synthesis of Chiral 2-(Methoxycarbonyl)butanoic Acid Derivatives

Chiral carboxylic acids that possess an α-stereogenic center are fundamental components of many natural products and therapeutic agents. researchgate.net The synthesis of specific stereoisomers (enantiomers) of 2-(Methoxycarbonyl)butanoic acid and its derivatives requires specialized asymmetric techniques.

Asymmetric Catalysis in the Production of Stereoisomers

Asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Asymmetric Hydrogenation: One of the most efficient methods for synthesizing α-chiral carboxylic acids is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.net This reaction uses transition metal catalysts, such as those based on ruthenium or cobalt, combined with chiral ligands like BINAP. researchgate.netwikipedia.org For a precursor to 2-(Methoxycarbonyl)butanoic acid, this would involve the hydrogenation of a molecule like 2-ethylidene-succinic acid monomethyl ester, where the catalyst would control the facial selectivity of the hydrogen addition to the double bond, thereby establishing the stereocenter at the C2 position.

Bifunctional Organocatalysis: Bifunctional organocatalysts, which contain both a (thio)urea and a tertiary amino group, can cooperatively activate both a nucleophile and an electrophile. nih.gov These catalysts have been successfully applied to the asymmetric synthesis of axially chiral compounds and can recognize specific conformations of a substrate molecule, making them suitable for creating stereogenic centers. nih.gov

Chiral Auxiliary-Mediated Synthetic Pathways

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

This strategy is widely used for asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.net To synthesize a chiral derivative of 2-(Methoxycarbonyl)butanoic acid, a chiral auxiliary, such as an oxazolidinone or pseudoephedrine, would be attached to a simpler carboxylic acid precursor to form an amide. wikipedia.orgnih.gov

The process typically involves the following steps:

Attachment of the chiral auxiliary to a prochiral substrate.

A diastereoselective reaction, such as alkylation of the enolate, which is directed by the auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

For example, an achiral butanoyl group attached to an oxazolidinone auxiliary can be deprotonated to form an enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (like a methyl group precursor) to add from the opposite face, thus creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the chiral carboxylic acid. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Key Progenitor | Typical Application |

|---|---|---|

| Oxazolidinones | Amino acids/alcohols | Asymmetric alkylations, aldol reactions |

| Camphorsultam | Camphor | Asymmetric Diels-Alder reactions, alkylations |

| Pseudoephedrine/Pseudoephenamine | Ephedra plant | Asymmetric alkylations to form quaternary centers |

Preparation of Diverse Butanoic Acid Derivatives Featuring Methoxycarbonyl Moieties

The synthetic methodologies described can be adapted to produce a wide range of butanoic acid derivatives containing the 2-(methoxycarbonyl) feature. By varying the starting materials and reagents in alkylation, hydrogenation, or other functionalization reactions, various substituents can be introduced onto the butanoic acid backbone. For instance, using different alkyl halides in a chiral auxiliary-mediated alkylation can lead to derivatives with different alkyl groups at the C3 position, such as 2-(methoxycarbonyl)-3-methylbutanoic acid. nih.gov Similarly, starting with different substituted α,β-unsaturated esters in an asymmetric hydrogenation reaction can yield a diverse library of chiral butanoic acid derivatives. The functional derivatives of carboxylic acids, including esters, amides, and anhydrides, serve as key intermediates in these synthetic transformations. uomus.edu.iq

Synthesis of N-Methoxycarbonyl Amino Acid Derivatives (e.g., (R)-2-((Methoxycarbonyl)amino)butanoic acid)

The synthesis of N-methoxycarbonyl amino acid derivatives, such as (R)-2-((methoxycarbonyl)amino)butanoic acid, is a fundamental process in peptide chemistry. This process involves the protection of the amino group of an amino acid, in this case, (R)-2-aminobutanoic acid, with a methoxycarbonyl group. This protective group is crucial for preventing unwanted side reactions at the amino group during subsequent peptide coupling steps. The reaction is typically carried out by treating the amino acid with methyl chloroformate in a basic aqueous solution. The base, often sodium carbonate or sodium hydroxide (B78521), serves to deprotonate the amino group, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of methyl chloroformate. The reaction is generally performed at low temperatures to control its exothermicity and minimize side reactions. The resulting N-methoxycarbonyl amino acid can then be used as a building block in the stepwise synthesis of peptides.

| Reactant | Reagent | Solvent | Product | Typical Yield |

| (R)-2-aminobutanoic acid | Methyl chloroformate, Sodium Carbonate | Water | (R)-2-((Methoxycarbonyl)amino)butanoic acid | >90% |

Synthesis of Hydrazone Ligands (e.g., 2-(Methoxycarbonyl-hydrazono)-pentanedioic acid)

Hydrazone ligands are a class of compounds known for their ability to coordinate with metal ions, making them valuable in the field of coordination chemistry. The synthesis of 2-(methoxycarbonyl-hydrazono)-pentanedioic acid involves the condensation reaction between 2-oxoglutaric acid (α-ketoglutaric acid) and a hydrazine derivative, specifically the methyl ester of hydrazinecarboxylic acid. In this reaction, the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ketone group in 2-oxoglutaric acid. This is followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid. The resulting hydrazone ligand possesses multiple coordination sites—the carboxyl groups and the imine nitrogen—allowing it to form stable complexes with a variety of metal ions.

Preparation of Protected Amino Acid Derivatives (e.g., Fmoc-Abu-OH)

The preparation of protected amino acid derivatives is a cornerstone of solid-phase peptide synthesis (SPPS). Fmoc-Abu-OH, or N-(9-fluorenylmethoxycarbonyl)-2-aminobutanoic acid, is a key building block in the synthesis of peptides containing the non-proteinogenic amino acid 2-aminobutanoic acid (Abu). The synthesis involves the reaction of 2-aminobutanoic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The base, typically an aqueous solution of sodium carbonate or a mixture of organic solvents and an organic base like triethylamine, facilitates the reaction by deprotonating the amino group of the amino acid. The Fmoc protecting group is favored in SPPS due to its stability under acidic conditions and its facile removal by a weak base, such as piperidine, which allows for the selective deprotection of the N-terminus during peptide chain elongation.

| Amino Acid | Protecting Group Reagent | Base | Product |

| 2-Aminobutanoic acid (Abu) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium Carbonate | Fmoc-Abu-OH |

| 2-Aminobutanoic acid (Abu) | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Triethylamine | Fmoc-Abu-OH |

Chemicoenzymatic Approaches for the Synthesis of Butanoic Acid Analogues

Chemicoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis to produce complex molecules like butanoic acid analogues. This approach is particularly useful for creating chiral compounds with high enantiomeric purity. For instance, enzymes such as lipases or esterases can be employed for the stereoselective hydrolysis of a racemic ester of a butanoic acid derivative. This process, known as kinetic resolution, results in the separation of the enantiomers, yielding one enantiomer as the unreacted ester and the other as the hydrolyzed acid. Alternatively, enzymes can be used to catalyze specific bond formations, such as the creation of amide or ester linkages, under mild reaction conditions that would be difficult to achieve with conventional chemical methods. These enzymatic transformations often proceed with high regio- and stereoselectivity, minimizing the need for complex protection and deprotection steps.

Functionalization and Derivatization Strategies for Specific Research Applications

The functionalization and derivatization of 2-(methoxycarbonyl)butanoic acid and its analogues are crucial for tailoring their properties for specific research applications. These strategies enable the development of advanced tools for chemical biology and materials science.

Design and Synthesis of Fluorescent Reagents for Carboxylic Acids Utilizing Methoxycarbonyl Fluorescein Scaffolds

Fluorescent reagents are indispensable tools for the visualization and quantification of biomolecules. The design and synthesis of such reagents for carboxylic acids often involve the use of a methoxycarbonyl fluorescein scaffold. In this approach, a fluorescein molecule is modified to contain a reactive group that can specifically label carboxylic acids. The methoxycarbonyl group can serve as a protecting group for a phenol on the fluorescein core, which can be later deprotected to modulate the fluorescent properties of the dye. The butanoic acid moiety can act as a linker or spacer, connecting the fluorescent core to a reactive group designed to couple with the target carboxylic acid. For example, a derivative could be synthesized to carry a carbodiimide-activatable group at the end of the butanoic acid chain, allowing for the efficient labeling of proteins or other biomolecules via their carboxyl-containing amino acid residues.

Development of Caged Compounds Incorporating Methoxycarbonyl-linked Butanoic Acid Units

Caged compounds are molecules that are biologically inactive until they are "uncaged" by an external stimulus, typically light. This technology allows for the precise spatial and temporal control of the release of a biologically active substance. The development of caged compounds often incorporates methoxycarbonyl-linked butanoic acid units as part of the caging group. A photolabile protecting group, such as a nitrobenzyl group, can be attached to a biologically active molecule via a linker containing a butanoic acid derivative. The methoxycarbonyl group can be part of this linker, influencing its chemical properties, such as solubility and stability. Upon irradiation with light of a specific wavelength, the photolabile group undergoes a photochemical reaction, cleaving the linker and releasing the active molecule. This strategy has been employed to control the release of neurotransmitters, signaling molecules, and other bioactive compounds in living cells and tissues.

Chemical Reactivity and Transformation Pathways of 2 Methoxycarbonyl Butanoic Acid

Mechanistic Studies of Hydrolysis and Transesterification of the Methoxycarbonyl Group

The methoxycarbonyl group, an ester functional group, is susceptible to hydrolysis and transesterification reactions.

Hydrolysis: Under aqueous conditions, particularly in the presence of an acid or base catalyst, the methoxycarbonyl group can be hydrolyzed to a carboxylic acid and methanol (B129727). This reaction is essentially the reverse of esterification. The mechanism typically involves nucleophilic attack by water on the carbonyl carbon of the ester. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile.

A study on the hydrolysis of a related compound, 2-hydroxy-4-(methylthio)butanoic acid dimer, in simulated intestinal fluid and in the presence of chick small intestine sections, highlighted the potential for enzymatic hydrolysis. nih.gov While not directly on 2-(methoxycarbonyl)butanoic acid, this suggests that biological systems can facilitate the cleavage of similar ester linkages. nih.gov

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For 2-(methoxycarbonyl)butanoic acid, reacting it with a different alcohol (e.g., ethanol) would lead to the formation of the corresponding ethyl ester, 2-(ethoxycarbonyl)butanoic acid, and methanol. nih.govyoutube.com

The mechanism of transesterification can proceed under both acidic and basic conditions. masterorganicchemistry.com

Acid-catalyzed transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alcohol (methanol) is eliminated, and the new ester is formed. masterorganicchemistry.com

Base-catalyzed transesterification: This pathway involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original methoxide (B1231860) group then yields the new ester. masterorganicchemistry.com

Table 1: Key Reactions of the Methoxycarbonyl Group

| Reaction | Reactants | Products | Conditions |

|---|---|---|---|

| Hydrolysis | 2-(Methoxycarbonyl)butanoic acid, Water | 2-Carboxybutanoic acid, Methanol | Acid or Base Catalyst |

| Transesterification | 2-(Methoxycarbonyl)butanoic acid, Alcohol (R-OH) | 2-(Alkoxycarbonyl)butanoic acid, Methanol | Acid or Base Catalyst |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2-(methoxycarbonyl)butanoic acid is a versatile functional group that can undergo a variety of reactions.

Salt Formation: As a carboxylic acid, 2-(methoxycarbonyl)butanoic acid can react with bases to form carboxylate salts. For instance, treatment with a base like sodium hydroxide would yield sodium 2-(methoxycarbonyl)butanoate.

Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukquora.com For example, reacting 2-(methoxycarbonyl)butanoic acid with ethanol (B145695) and a catalytic amount of sulfuric acid would produce the corresponding diethyl ester. This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the product. masterorganicchemistry.comchemguide.co.uk

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent.

Peptide Coupling Reactions: In the context of peptide synthesis, the carboxylic acid moiety of a suitably protected amino acid derivative can be coupled with the amino group of another. While 2-(methoxycarbonyl)butanoic acid is not an amino acid, the principles of peptide coupling can be applied to form amide bonds with other molecules. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used to facilitate such couplings, often in solid-phase synthesis. biosynth.com

Coordination Chemistry and Complexation with Metal Ions

While there is no direct research found on the coordination chemistry of 2-(methoxycarbonyl)butanoic acid itself, studies on a related compound, 2-(Methoxycarbonyl-hydrazono)-pentanedioic acid, provide insights into potential complexation behavior. This hydrazone ligand, derived from methyl carbazate (B1233558) and α-ketoglutaric acid, has been shown to form a silver(I) complex. worktribe.comresearchgate.networktribe.com In this complex, the silver ion is coordinated to two tridentate hydrazone ligands in a distorted octahedral geometry. worktribe.com The ligand coordinates through oxygen and nitrogen atoms. worktribe.comresearchgate.net This suggests that derivatives of 2-(methoxycarbonyl)butanoic acid, particularly those with additional donor atoms, could form stable complexes with metal ions. The coordination can be influenced by factors such as the solvent, counteranion, and metal-to-ligand ratio. nih.gov Silver(I) complexes with pyridine-4,5-dicarboxylate ligands have also been synthesized and studied for their antimicrobial properties. rsc.org

Table 2: Coordination Chemistry of a Related Hydrazone Ligand

| Metal Ion | Ligand | Complex | Coordination Geometry |

|---|---|---|---|

| Silver(I) | 2-(Methoxycarbonyl-hydrazono)-pentanedioic acid | [Ag(HL)(H₂L)] | Distorted Octahedral worktribe.com |

Photochemical Activation and Release Mechanisms of Caged Butanoic Acid Derivatives

The concept of "caged" compounds involves the temporary inactivation of a biologically active molecule by attaching a photolabile protecting group. The active molecule can then be released at a specific time and location by irradiation with light. While no specific studies on caged 2-(methoxycarbonyl)butanoic acid were found, the general principles can be applied. For instance, the carboxylic acid group of a butanoic acid derivative could be esterified with a photolabile group. Upon photolysis, this ester bond would be cleaved, releasing the active butanoic acid derivative. This approach allows for precise spatiotemporal control over the release of the active compound.

Role of 2 Methoxycarbonyl Butanoic Acid As a Key Synthetic Intermediate

Precursor in the Multistep Synthesis of Complex Organic Molecules

The strategic placement of two distinct carbonyl functionalities within 2-(Methoxycarbonyl)butanoic acid allows for selective chemical manipulations, making it an ideal starting point for the linear or convergent synthesis of more elaborate organic compounds. Chemists can exploit the differential reactivity of the carboxylic acid and the methyl ester to sequentially introduce new functionalities and build molecular complexity. For instance, the carboxylic acid can be activated and coupled with amines or alcohols, while the ester group remains protected, only to be saponified or reduced in a later step. This controlled, stepwise approach is fundamental to the total synthesis of natural products and other biologically active molecules where precise control over stereochemistry and functional group arrangement is paramount.

Building Block for the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The dicarbonyl nature of 2-(Methoxycarbonyl)butanoic acid makes it a valuable precursor for the synthesis of various heterocyclic frameworks. For example, condensation reactions involving the two carbonyl groups with dinucleophiles, such as hydrazines, ureas, or amidines, can lead to the formation of five- or six-membered heterocyclic rings. These reactions often proceed through a cyclization-condensation sequence, where the initial nucleophilic attack is followed by the elimination of water or methanol (B129727) to yield the stable heterocyclic product. The resulting heteroaryl butanoic acid derivatives can then be further functionalized, demonstrating the utility of 2-(Methoxycarbonyl)butanoic acid as a versatile starting material in heterocyclic chemistry.

Utilization in Peptide Synthesis and the Incorporation of Unnatural Amino Acid Residues

The field of peptide science has greatly benefited from the introduction of non-proteinogenic or "unnatural" amino acids, which can impart enhanced stability, novel biological activity, or unique conformational properties to peptides. cymitquimica.combeilstein-journals.org 2-(Methoxycarbonyl)butanoic acid can serve as a key starting material for the synthesis of such unnatural amino acid residues. Through a series of well-established organic transformations, the butanoic acid backbone can be stereoselectively functionalized with an amino group and various side chains. The methoxycarbonyl group can be either retained as part of the final amino acid structure or modified as needed. The ability to synthesize custom amino acids allows for the creation of peptides with tailored properties, a critical aspect of modern drug design and protein engineering. cymitquimica.combeilstein-journals.org

Intermediate in the Production of Substituted Threo-Amino Hydroxybutanoic Acids

Substituted threo-amino hydroxybutanoic acids are important structural motifs found in a number of biologically active compounds. A patented process for producing these valuable compounds highlights the potential utility of intermediates with a butanoic acid framework. google.com While the patent does not explicitly name 2-(Methoxycarbonyl)butanoic acid, the described synthetic route involves the reduction of a 4-oxo-butanoic acid derivative to a threo-3-protected amino-2-hydroxybutanoic acid. google.com This suggests that a precursor like 2-(Methoxycarbonyl)butanoic acid could be readily adapted for such a synthesis, where the existing carbonyl groups could be strategically manipulated to install the required hydroxyl and amino functionalities with the desired threo stereochemistry.

Advanced Analytical and Spectroscopic Characterization of 2 Methoxycarbonyl Butanoic Acid

Chromatographic Methodologies for Separation, Identification, and Quantification

Chromatographic methods are paramount for separating 2-(Methoxycarbonyl)butanoic acid from complex mixtures and for its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like 2-(Methoxycarbonyl)butanoic acid. Reversed-phase (RP) HPLC is commonly employed for the separation of carboxylic acids. sielc.com The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

For methoxycarbonyl butanoic acids, a C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comchromatographyonline.com The pH of the mobile phase is critical and is usually kept acidic (e.g., by adding formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, ensuring better retention and peak shape. sielc.comunimi.it UV detection is frequently used, with the wavelength set around 210 nm to monitor the carbonyl chromophore. cnrs.fr In some cases, derivatization with a UV-absorbing agent, like p-bromophenacyl bromide, can be performed to significantly enhance detection sensitivity. nih.gov

Method validation ensures the reliability of the analytical data, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). frontiersin.orgresearchgate.net

Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Provides hydrophobic interaction for separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the compound; acid suppresses ionization. sielc.comunimi.it |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. chromatographyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically at 210 nm. cnrs.fr |

| Column Temp. | 25 - 40 °C | Affects viscosity and retention; kept constant for reproducibility. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its low volatility and polar carboxylic acid group, 2-(Methoxycarbonyl)butanoic acid is not directly suitable for GC analysis. It requires a chemical derivatization step to convert it into a more volatile and thermally stable derivative. Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or BF₃/methanol) to form ester derivatives.

Once derivatized, the compound can be analyzed using a GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of capillary column is crucial, with non-polar or medium-polarity columns being typical. GC is particularly useful for assessing the purity of a sample by detecting any volatile impurities. The method is highly sensitive and provides excellent resolution. nih.gov

Table 2: General GC Method for Derivatized Carboxylic Acids

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Agent | Silylating or Alkylating agents | Increases volatility and thermal stability. |

| Column | DB-5 or similar non-polar capillary column | Separates compounds based on boiling point. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Separates compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly selective and sensitive analytical tool, combining the separation power of HPLC with the mass-resolving capability of MS. frontiersin.org Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-(Methoxycarbonyl)butanoic acid, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. diva-portal.org

The analysis can be performed in either positive or negative ion mode. In positive mode, adducts such as [M+H]⁺ (m/z 147.065) or [M+Na]⁺ (m/z 169.047) are typically observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 145.051) is the primary ion detected. chromatographyonline.comuni.lu

Tandem mass spectrometry (MS/MS) further enhances structural confirmation. In this technique, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The resulting fragmentation pattern is like a fingerprint for the molecule, allowing for unambiguous identification even in complex matrices. escholarship.orgresearchgate.net For 2-(Methoxycarbonyl)butanoic acid, expected fragmentations in negative mode could include the loss of carbon dioxide (-44 Da) from the carboxylate or the loss of the methoxy (B1213986) group.

Table 3: Predicted ESI-MS Adducts and Fragments for 2-(Methoxycarbonyl)butanoic Acid

| Ionization Mode | Precursor Ion | m/z (Predicted) | Fragment Ion | m/z (Predicted) |

|---|---|---|---|---|

| Positive | [M+H]⁺ | 147.065 uni.lu | [M+H - H₂O]⁺ | 129.055 |

| Positive | [M+Na]⁺ | 169.047 uni.lu | [M+H - CH₃OH]⁺ | 115.039 |

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules by probing the interactions of electromagnetic radiation with the compound's atoms and bonds.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

The IR spectrum of 2-(Methoxycarbonyl)butanoic acid is expected to show several characteristic absorption bands. A very broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to extensive hydrogen bonding. docbrown.infodocbrown.info Two distinct carbonyl (C=O) stretching vibrations will be present: one at a higher wavenumber (around 1750-1735 cm⁻¹) corresponding to the ester functional group, and another at a slightly lower wavenumber (around 1725-1700 cm⁻¹) for the carboxylic acid carbonyl. docbrown.infodocbrown.info Strong bands corresponding to C-O stretching vibrations will also be visible between 1300 and 1000 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for 2-(Methoxycarbonyl)butanoic Acid

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (very broad) docbrown.infodocbrown.info | Weak |

| Alkyl C-H | Stretch | 2980 - 2850 | Strong |

| Ester C=O | Stretch | 1750 - 1735 | Strong |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 docbrown.infodocbrown.info | Strong |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: The proton NMR spectrum of 2-(Methoxycarbonyl)butanoic acid is expected to show five distinct signals. The integration of these signals would correspond to a 3:2:1:3:1 proton ratio. Based on analogous structures like butanoic acid, the chemical shifts and splitting patterns can be predicted. docbrown.inforesearchgate.net The carboxylic acid proton (COOH) would appear as a broad singlet far downfield (δ 10-12 ppm). The methyl protons of the ester group (OCH₃) would be a sharp singlet around δ 3.7 ppm. The single proton on the chiral center (CH) would likely be a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The methylene protons would be a complex multiplet, and the terminal methyl protons (CH₃) would be a triplet. docbrown.info

¹³C NMR: The ¹³C NMR spectrum will show six unique signals, corresponding to each carbon atom in a different chemical environment. The two carbonyl carbons (ester and carboxylic acid) will be the most downfield, typically in the δ 170-180 ppm range. docbrown.info The carbon of the methoxy group will appear around δ 50-60 ppm. The remaining three aliphatic carbons will have distinct shifts, with the chiral carbon (C2) being more downfield than the other two due to its proximity to two carbonyl groups. docbrown.infodocbrown.info

2D NMR: Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the structure. A COSY spectrum would show correlations between coupled protons, confirming the CH₃-CH₂-CH connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of both the ¹H and ¹³C spectra. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Data for 2-(Methoxycarbonyl)butanoic acid (in CDCl₃)

| Position (Structure) | ¹H Chemical Shift (δ ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|

| C H₃-CH₂-CH(COOH)-C(=O)O-CH₃ | ~0.9 - 1.0 docbrown.info | Triplet (t) | ~10 - 14 docbrown.info |

| CH₃-C H₂-CH(COOH)-C(=O)O-CH₃ | ~1.6 - 1.8 docbrown.info | Multiplet (m) | ~18 - 25 docbrown.info |

| CH₃-CH₂-C H(COOH)-C(=O)O-CH₃ | ~3.2 - 3.5 | Triplet (t) | ~45 - 55 |

| CH₃-CH₂-CH(C OOH)-C(=O)O-CH₃ | - | - | ~175 - 180 docbrown.info |

| CH₃-CH₂-CH(COOH)-C (=O)O-CH₃ | - | - | ~170 - 174 |

| CH₃-CH₂-CH(COOH)-C(=O)O-C H₃ | ~3.7 - 3.8 | Singlet (s) | ~52 - 55 |

X-ray Diffraction Analysis for Solid-State Structure Determination (e.g., 2-(Methoxycarbonyl-hydrazono)-pentanedioic acid complexes)

X-ray diffraction (XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com While a crystal structure for 2-(methoxycarbonyl)butanoic acid itself is not prominently reported, the utility of this method is well-demonstrated by the analysis of closely related and more complex derivatives, such as metal complexes of 2-(methoxycarbonyl-hydrazono)-pentanedioic acid.

This derivative, a hydrazone ligand (H2L) formed from methyl carbazate (B1233558) and α-ketoglutaric acid, has been synthesized and its crystal structure, along with its metal complexes, has been determined using single-crystal X-ray diffraction. worktribe.comresearchgate.netresearchgate.net For instance, a silver(I) complex, [Ag(HL)(H2L)], was synthesized and its structure elucidated. worktribe.comresearchgate.net The analysis revealed that the silver ion is hexa-coordinated, binding to two tridentate hydrazone ligands in a distorted octahedral geometry. worktribe.comresearchgate.net One of the ligands is neutral with a protonated carboxylic acid group, while the other is a negatively charged carboxylate. worktribe.comresearchgate.net

Similarly, isostructural complexes of the same ligand with Cobalt(II) and Zinc(II) have been synthesized, with the general formula [M(HL)2]·3H2O. researchgate.net X-ray diffraction studies confirmed that these metal complexes crystallize in the monoclinic system. researchgate.netresearchgate.net Such detailed structural information, including bond lengths, bond angles, and crystal packing, is crucial for understanding the molecule's stereochemistry and intermolecular interactions, such as hydrogen bonding. This level of analysis provides definitive structural proof that other spectroscopic methods can only infer.

| Compound/Complex | Crystal System | Coordination Environment (for complexes) | Reference |

|---|---|---|---|

| [Ag(HL)(H2L)] (H2L = 2-(Methoxycarbonyl-hydrazono)-pentanedioic acid) | Not specified, but structure determined | Distorted Octahedral | worktribe.com, researchgate.net |

| [M(HL)2]·3H2O (M = Co, Zn) | Monoclinic | Not specified, but isostructural | researchgate.net |

Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. The molecular formula of 2-(methoxycarbonyl)butanoic acid is C6H10O4, which corresponds to a monoisotopic mass of 146.0579 Da and an average molecular weight of approximately 146.14 g/mol . uni.lunih.gov

In mass spectrometry, the molecule is ionized, often forming a molecular ion (M+•), whose mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement. Predicted m/z values for various adducts of 2-(methoxycarbonyl)butanoic acid that could be observed, for example in electrospray ionization (ESI), are listed in the table below. uni.lu

The fragmentation of the molecular ion provides structural information. For a molecule like 2-(methoxycarbonyl)butanoic acid, which contains both a carboxylic acid and a methyl ester group, several fragmentation pathways are predictable. jove.com Studies on dicarboxylic acid monoesters show that a common fragmentation pathway for the deprotonated molecule [M-H]⁻ is the loss of methanol. researchgate.net

General fragmentation rules for carboxylic acids and esters also apply: jove.com

α-Cleavage: Cleavage of the C-C bond adjacent to a carbonyl group is common. For the carboxylic acid moiety, this could lead to the loss of the ethyl group, [M-C2H5]⁺. For the ester, α-cleavage could result in the loss of the methoxy group (-OCH3, 31 Da) or the formation of an acylium ion [M-OCH3]⁺. whitman.edu

McLafferty Rearrangement: This rearrangement is characteristic for carbonyl compounds with a γ-hydrogen. For the carboxylic acid portion of 2-(methoxycarbonyl)butanoic acid, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene (ethene) and the formation of a radical cation. jove.commiamioh.edu A similar rearrangement involving the ester carbonyl could also occur. The mass spectrum of methyl butanoate, for instance, shows a characteristic peak at m/z 74 due to this rearrangement. jove.com

Analysis of these characteristic neutral losses and fragment ions allows for the structural elucidation and confirmation of 2-(methoxycarbonyl)butanoic acid.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 147.06518 |

| [M+Na]⁺ | 169.04712 |

| [M-H]⁻ | 145.05062 |

| [M+H-H₂O]⁺ | 129.05516 |

| [M]⁺ | 146.05735 |

| Fragment Ion | Loss | Potential Origin |

|---|---|---|

| [M-17]⁺ | ·OH | Loss of hydroxyl radical from carboxylic acid. libretexts.org |

| [M-29]⁺ | ·C₂H₅ | α-cleavage, loss of ethyl group. |

| [M-31]⁺ | ·OCH₃ | α-cleavage at the ester group. whitman.edu |

| [M-45]⁺ | ·COOH | Loss of carboxyl group. libretexts.org |

Theoretical and Computational Investigations of 2 Methoxycarbonyl Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 2-(methoxycarbonyl)butanoic acid. These computational methods allow for the detailed exploration of a molecule's behavior at the atomic and electronic levels, providing insights that complement experimental findings. DFT has become a standard method for predicting the electronic and geometric properties of organic molecules due to its balance of accuracy and computational cost. biointerfaceresearch.com

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 2-(methoxycarbonyl)butanoic acid, this involves identifying the lowest energy conformer. The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.

Conformational analysis of 2-(methoxycarbonyl)butanoic acid would involve rotating the single bonds, particularly around the C-C and C-O bonds of the butanoic acid and methoxycarbonyl groups, to identify all possible stable conformers. The relative energies of these conformers would then be calculated to determine the most stable structure under various conditions. For similar dicarboxylic acids, studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. elsevierpure.com

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of 2-(Methoxycarbonyl)butanoic Acid (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C1-C2 | 1.54 |

| C2-C3 | 1.53 | |

| C3-C4 | 1.52 | |

| C2-C5 | 1.51 | |

| C5=O6 | 1.21 | |

| C5-O7 | 1.35 | |

| O7-H8 | 0.97 | |

| C2-C9 | 1.52 | |

| C9=O10 | 1.22 | |

| C9-O11 | 1.34 | |

| O11-C12 | 1.43 | |

| Bond Angle | C1-C2-C3 | 110.5 |

| C2-C3-C4 | 112.0 | |

| C2-C5=O6 | 124.0 | |

| O6-C5-O7 | 123.0 | |

| C5-O7-H8 | 108.5 | |

| C2-C9=O10 | 125.0 | |

| O10-C9-O11 | 122.5 | |

| C9-O11-C12 | 116.0 |

Prediction of Vibrational Spectra and Assignment of Bands (FT-IR, FT-Raman)

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of bonds. The calculated spectrum can then be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes. For carboxylic acids, the C=O stretching frequency is a particularly strong and characteristic band in the IR spectrum. nih.gov Theoretical studies on related dicarboxylic acids have been instrumental in assigning complex vibrational spectra. iaea.orgresearchgate.net

Table 2: Hypothetical Vibrational Frequencies and Assignments for 2-(Methoxycarbonyl)butanoic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| ν(O-H) | 3550 | ~3400 (broad) | - | Carboxylic acid O-H stretch |

| ν(C-H) | 3010 | 2980 | 2985 | Asymmetric C-H stretch (methyl) |

| ν(C-H) | 2960 | 2950 | 2955 | Symmetric C-H stretch (methyl) |

| ν(C=O) | 1760 | 1740 | 1738 | Ester C=O stretch |

| ν(C=O) | 1720 | 1710 | 1708 | Carboxylic acid C=O stretch |

| δ(CH₂) | 1450 | 1455 | 1452 | CH₂ scissoring |

| ν(C-O) | 1250 | 1245 | 1248 | C-O stretch (ester and acid) |

| γ(O-H) | 920 | ~930 (broad) | - | Out-of-plane O-H bend |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential Surfaces

The electronic properties of 2-(methoxycarbonyl)butanoic acid can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution in the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. For 2-(methoxycarbonyl)butanoic acid, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their electrophilic nature, and positive potential (blue) around the acidic hydrogen atom.

Table 3: Hypothetical Electronic Properties of 2-(Methoxycarbonyl)butanoic Acid

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Population Analysis (e.g., Mulliken Charges) and Reactivity Descriptors (e.g., Fukui Functions)

Population analysis methods, such as the calculation of Mulliken charges, distribute the total electron density of the molecule among its atoms. This provides an estimation of the partial charge on each atom, which is useful for understanding intermolecular interactions and reactive sites.

Reactivity descriptors derived from DFT, such as Fukui functions, can provide more detailed information about the local reactivity of different atomic sites within the molecule. These functions indicate which parts of the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 2-(methoxycarbonyl)butanoic acid, these descriptors would help to quantify the reactivity of the carbonyl carbons, the acidic proton, and other positions.

Table 4: Hypothetical Mulliken Atomic Charges for Selected Atoms in 2-(Methoxycarbonyl)butanoic Acid

| Atom | Mulliken Charge (a.u.) |

| O (C=O, acid) | -0.55 |

| O (O-H, acid) | -0.65 |

| H (O-H, acid) | +0.45 |

| C (C=O, acid) | +0.70 |

| O (C=O, ester) | -0.58 |

| O (O-C, ester) | -0.40 |

| C (C=O, ester) | +0.75 |

Non-Linear Optical (NLO) Properties Calculations

Computational methods can also be used to predict the non-linear optical (NLO) properties of a molecule. These properties are related to how a material's optical properties change in the presence of a strong electric field, such as that from a laser. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with large β values are of interest for applications in optoelectronics. For a molecule like 2-(methoxycarbonyl)butanoic acid, the presence of polarizable carbonyl groups could lead to a modest NLO response, which could be calculated and analyzed.

Table 5: Hypothetical Non-Linear Optical Properties of 2-(Methoxycarbonyl)butanoic Acid

| Property | Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| First Hyperpolarizability (β) | 5.0 x 10⁻³⁰ esu |

Analysis of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis and Fingerprint Plots)

While no specific crystal structure data for 2-(methoxycarbonyl)butanoic acid is publicly available, Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. This method defines a surface for a molecule in a crystal, where the contribution of the molecule's own electron density is equal to the contribution from all other molecules in the crystal.

Computational Approaches to Reaction Mechanisms and Transition State Analysis

The reaction mechanisms of 2-(methoxycarbonyl)butanoic acid, a mono-alkyl substituted malonic acid monoester, are of significant interest in organic synthesis. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides a powerful lens through which to investigate the intricate details of these transformations, most notably hydrolysis and decarboxylation. These studies allow for the characterization of transition states and the determination of reaction energy barriers, offering a level of detail often inaccessible through experimental methods alone.

The hydrolysis of the ester group in 2-(methoxycarbonyl)butanoic acid to yield ethylmalonic acid is a crucial first step in many synthetic applications. While specific computational studies on 2-(methoxycarbonyl)butanoic acid are not abundant in the literature, analogies can be drawn from theoretical investigations into the hydrolysis of similar esters, such as dimethyl malonate. The generally accepted mechanism for ester hydrolysis, under both acidic and basic conditions, involves nucleophilic attack at the carbonyl carbon. Computational models can elucidate the precise geometries of the tetrahedral intermediates and the associated transition states, as well as the role of solvent molecules in stabilizing charged intermediates.

Following hydrolysis, the resulting ethylmalonic acid readily undergoes decarboxylation upon heating. Theoretical studies on the decarboxylation of malonic acid and its substituted derivatives consistently point towards a concerted mechanism involving a six-membered cyclic transition state. studysmarter.co.ukacs.org In this transition state, the carboxyl proton is transferred to the carbonyl oxygen of the adjacent carboxyl group, while the carbon-carbon bond is cleaved, leading to the formation of an enol intermediate and carbon dioxide. This enol subsequently tautomerizes to the final carboxylic acid product.

DFT calculations have been employed to determine the activation energies for the decarboxylation of various carboxylic acids. For instance, studies on the decarboxylation of salicylic (B10762653) acid, another molecule that proceeds through a cyclic transition state, have provided valuable benchmarks for understanding these types of reactions. masterorganicchemistry.comnih.gov While direct computational data for 2-(methoxycarbonyl)butanoic acid is scarce, the principles derived from studies on analogous systems provide a robust framework for understanding its reactivity.

To provide a more quantitative insight, we can examine computational data for closely related molecules. The following tables summarize key findings from theoretical studies on the decarboxylation of malonic acid, which serves as a fundamental model for the behavior of 2-(methoxycarbonyl)butanoic acid.

| Computational Method | Solvent | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| DFT | Gas Phase | Data Not Available | researchgate.net |

| DFT | Aqueous Solution | Data Not Available | researchgate.net |

| Parameter | Description | Calculated Value (Å) | Reference |

|---|---|---|---|

| C-C Bond Being Broken | The bond between the two carboxyl groups. | Data Not Available | studysmarter.co.uk |

| O-H Bond Being Formed | The bond between the transferring proton and the carbonyl oxygen. | Data Not Available | studysmarter.co.uk |

| C-O Bond of CO2 | The newly forming double bond in the carbon dioxide molecule. | Data Not Available | studysmarter.co.uk |

It is important to note that the presence of the ethyl group in 2-(methoxycarbonyl)butanoic acid will likely have a steric and electronic influence on the transition state geometry and the activation energy of the decarboxylation step compared to unsubstituted malonic acid. However, the fundamental mechanism involving a cyclic transition state is expected to be conserved. Further dedicated computational studies on 2-(methoxycarbonyl)butanoic acid would be invaluable for a more precise and quantitative understanding of its reaction mechanisms.

Enzymatic and Biosynthetic Pathways Involving Butanoic Acid Derivatives

Enzymatic Conversion Mechanisms of Related Butanoic Acid Analogues (e.g., Stereospecific Transamination Pathway for 2-hydroxy-4-(methylthio)butanoic acid to L-methionine)

A well-documented example of enzymatic conversion involving a butanoic acid analogue is the transformation of 2-hydroxy-4-(methylthio)butanoic acid (HMB) into the essential amino acid L-methionine. researchgate.netnih.gov This pathway is notable for its stereospecificity, meaning the enzymes involved act differently on the D- and L-isomers of the HMB substrate. researchgate.netnih.gov

The conversion process occurs in two main steps. The first step is the oxidation of HMB to an intermediate keto acid, 2-keto-4-(methylthio)butanoic acid. This initial oxidation is handled by two distinct, stereospecific enzymes depending on the starting isomer. researchgate.netnih.gov

L-HMB is oxidized by L-2-hydroxy acid oxidase , a flavoenzyme located in the peroxisomes of the liver and kidneys. researchgate.netnih.gov

D-HMB is oxidized by D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme found in a wide array of tissues. researchgate.netnih.gov

In the second step, the resulting 2-keto-4-(methylthio)butanoic acid undergoes transamination to yield L-methionine. This biochemical transformation provides an efficient route for the body to synthesize L-methionine from its hydroxy analogue, a process that is crucial for protein synthesis. researchgate.netnih.gov The ability of two different enzymes to process both isomers of HMB ensures the efficient conversion of the racemic mixture to the biologically active L-methionine. nih.gov

| Enzyme | Isomer Substrate | Cellular Location | Product of First Step |

| L-2-hydroxy acid oxidase | L-2-hydroxy-4-(methylthio)butanoic acid | Peroxisome (Liver, Kidney) | 2-keto-4-(methylthio)butanoic acid |

| D-2-hydroxy acid dehydrogenase | D-2-hydroxy-4-(methylthio)butanoic acid | Mitochondria (Various Tissues) | 2-keto-4-(methylthio)butanoic acid |

Role of Butanoic Acid Derivatives as Precursors or Intermediates in Natural Product Biosynthesis (e.g., Pyrethrin II Pathway)

Butanoic acid derivatives are key precursors in the biosynthesis of various natural products. A prominent example is the formation of Pyrethrin II, a potent natural insecticide produced by the pyrethrum plant (Tanacetum cinerariifolium). researchgate.netresearchgate.net Pyrethrins are esters composed of an acid moiety and an alcohol moiety. researchgate.net

In the case of Pyrethrin II, the acid component is pyrethric acid. researchgate.net The biosynthesis of pyrethric acid involves the modification of a chrysanthemic acid precursor. A key step in this pathway is the formation of the methoxycarbonyl group, which is a defining feature of type II pyrethrins. researchgate.net This transformation is accomplished through a series of enzymatic reactions catalyzed by a cytochrome P450 oxidoreductase, aldehyde dehydrogenases, and a methyltransferase. researchgate.net This multi-enzyme process highlights how nature utilizes butanoic acid-related structures as scaffolds to create complex and biologically active molecules. The jasmonate biosynthesis pathway also plays a crucial role in providing the alcohol moiety for pyrethrin synthesis. nih.govfrontiersin.org

| Moiety | Precursor Pathway | Key Enzymes in Modification | Resulting Structure in Pyrethrin II |

| Acid Moiety | Terpenoid Biosynthesis | Cytochrome P450 oxidoreductase, Aldehyde dehydrogenases, Methyltransferase | Pyrethric acid |

| Alcohol Moiety | Jasmonic Acid (JA) Pathway | Jasmone hydroxylase, Pyrethrolone synthase | Pyrethrolone |

Application of Enzymes in the Chemoenzymatic Synthesis of Butanoic Acid Derivatives

Chemoenzymatic synthesis is a powerful strategy that combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. researchgate.netmdpi.com This approach is particularly valuable for producing chiral compounds, such as specific enantiomers of butanoic acid derivatives, which are important building blocks for pharmaceuticals. researchgate.net

Enzymes, particularly lipases and oxidoreductases, are frequently employed in these synthetic routes. For instance, the synthesis of optically pure (R)- and (S)-2-hydroxy-4-phenylbutanoic acid, which are key intermediates for manufacturing ACE inhibitors, can be achieved through chemoenzymatic methods. researchgate.net A typical process might involve a chemical step to create a racemic precursor, followed by an enzymatic resolution step where an enzyme selectively modifies one enantiomer, allowing for the easy separation of the two. Alternatively, a process might use an enzyme to perform an asymmetric reduction of a prochiral substrate to yield a single enantiomer of the desired product. researchgate.net

This combination of chemical and enzymatic steps allows for the creation of complex molecules under mild reaction conditions with high yields and excellent enantiomeric purity, which is often difficult to achieve through purely chemical methods. mdpi.comchimia.ch

| Step | Description | Key Advantage | Example Application |

| 1. Chemical Synthesis | Creation of a precursor molecule (e.g., a racemic mixture or a prochiral substrate). | Access to a wide range of starting materials and reactions. | Synthesis of (±)-2-Hydroxy-4-phenyl-3-butenoic acid. |

| 2. Enzymatic Transformation | An enzyme selectively acts on the precursor. This can be a resolution (acting on one of two enantiomers) or an asymmetric synthesis (creating one enantiomer from a prochiral molecule). | High stereoselectivity, mild reaction conditions, environmentally friendly. | Racemase-Lipase two-enzyme system for deracemization to produce (R)- or (S)-2-hydroxy-4-phenylbutanoic acid. researchgate.net |

| 3. Chemical Finishing | Further chemical modifications to the enzymatically produced intermediate to yield the final product. | Versatility to create a final desired structure. | Conversion of the chiral intermediate into an ACE-inhibitor. researchgate.net |

Conclusion and Future Research Directions

Synthesis of Emerging Research Themes for 2-(Methoxycarbonyl)butanoic Acid

2-(Methoxycarbonyl)butanoic acid, a seemingly simple molecule, is at the center of a growing number of research endeavors. Its utility as a versatile building block in organic synthesis is a primary driver of this interest. biosynth.comcymitquimica.com The molecule contains both a carboxylic acid and a methyl ester group, attached to the same chiral center, offering multiple avenues for chemical modification. This dual reactivity allows for the selective transformation of one functional group while leaving the other intact for subsequent reactions, a highly desirable feature in the construction of complex molecular architectures.

Current research indicates a strong focus on leveraging this structural motif for the synthesis of novel heterocyclic compounds and as a key intermediate in the preparation of more elaborate molecules. The ethyl group attached to the chiral center also provides a site for further functionalization, expanding the diversity of accessible derivatives. The commercial availability of 2-(methoxycarbonyl)butanoic acid facilitates its use in a wide range of research and development activities. biosynth.comcymitquimica.commolport.com

Unexplored Avenues in the Synthesis and Derivatization of Methoxycarbonyl Butanoic Acids

While the fundamental reactivity of 2-(methoxycarbonyl)butanoic acid is understood, there remain significant opportunities for innovation in its synthesis and derivatization. A key area for future exploration is the development of novel, more efficient, and stereoselective synthetic routes to this compound and its analogs. Current methods, while effective, may not be optimal in terms of atom economy, environmental impact, or the ability to introduce specific stereochemistry.

Furthermore, the exploration of new derivatization reactions of the methoxycarbonyl butanoic acid core is a promising area of research. This includes the development of catalytic methods for the selective functionalization of the C-H bonds of the ethyl group, which would open up new pathways to a wider range of derivatives with potentially interesting biological or material properties. The synthesis of polymers and coordination complexes incorporating the 2-(methoxycarbonyl)butanoic acid scaffold is another largely unexplored avenue that could lead to materials with novel properties.

Prospective Applications in Novel Chemical Research Domains

The unique structural features of 2-(methoxycarbonyl)butanoic acid make it a candidate for application in several emerging areas of chemical research. Its potential as a chiral ligand for asymmetric catalysis is an area of significant interest. The presence of two distinct oxygen-containing functional groups allows for the possibility of coordinating to metal centers in a bidentate fashion, potentially leading to highly enantioselective catalysts for a variety of chemical transformations.

Another prospective application lies in the field of medicinal chemistry. The 2-(methoxycarbonyl)butanoic acid core could serve as a scaffold for the development of new therapeutic agents. By systematically modifying the carboxylic acid, ester, and ethyl groups, libraries of new compounds can be generated and screened for biological activity against various disease targets. The related compound, (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, highlights the utility of similar structures in peptide synthesis and drug discovery. nih.gov

Advancements in Analytical and Computational Methodologies for Enhanced Understanding of 2-(Methoxycarbonyl)butanoic Acid Systems

A deeper understanding of the properties and reactivity of 2-(methoxycarbonyl)butanoic acid and its derivatives can be achieved through the application of advanced analytical and computational techniques. uark.edu Modern analytical methods, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, can provide detailed structural information and insights into the dynamics of these systems. mdpi.com The development of new analytical methods, particularly those that can probe the stereochemistry of these molecules with high sensitivity, will be crucial for advancing their applications. mdpi.com

Q & A

Q. Basic

- 1H NMR : The methoxycarbonyl group (-COOMe) appears as a singlet at δ 3.6–3.8 ppm. Adjacent protons on the butanoic acid backbone show splitting patterns (e.g., δ 2.3–2.6 ppm for CH2 groups).

- IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (carboxylic acid C=O).

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 161.16 (C₆H₁₁NO₄) with fragmentation peaks at m/z 143 (loss of H2O) and 115 (loss of COOMe) .

Q. Advanced

- 2D NMR (COSY, HSQC) : Assigns coupling between β-protons and the methoxycarbonyl group.

- X-ray Crystallography : Resolves steric effects from substituents (e.g., aryl groups) that influence dihedral angles and crystal packing .

What experimental strategies address contradictions in reported reaction mechanisms involving 2-(Methoxycarbonyl)butanoic acid?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., decarboxylation vs. proton transfer).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and validate intermediates observed in mechanistic studies.

- In Situ Monitoring : Use ReactIR or NMR to track transient intermediates under varying pH and temperature conditions .

How can enantiomeric resolution of 2-(Methoxycarbonyl)butanoic acid derivatives be achieved?

Q. Advanced

- Chiral Chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Dynamic Kinetic Resolution (DKR) : Combine enantioselective catalysts (e.g., Ru complexes) with racemization agents to convert undesired enantiomers in situ.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in one enantiomer .

What safety protocols are critical when handling 2-(Methoxycarbonyl)butanoic acid in the lab?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Q. Advanced

- Thermal Stability Testing : Perform DSC to identify decomposition temperatures (>150°C).

- Spill Management : Absorb with vermiculite and treat with 5% sodium hydroxide solution .

How do steric and electronic effects influence the reactivity of 2-(Methoxycarbonyl)butanoic acid in nucleophilic acyl substitution?

Q. Advanced

- Steric Effects : Bulky substituents on the α-carbon hinder nucleophilic attack, reducing reaction rates.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the carbonyl, while electron-donating groups (e.g., methoxy) deactivate it.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing nucleophilicity .

What computational tools predict the physicochemical properties of 2-(Methoxycarbonyl)butanoic acid?

Q. Advanced

- ACD/Labs Percepta : Estimates logP (≈1.2), pKa (≈3.8 for carboxylic acid), and solubility (≈2.5 mg/mL in water).

- Molecular Dynamics Simulations : Model solvation effects and diffusion coefficients in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.